molecular formula C14H25NO4 B6354016 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester CAS No. 1172492-28-2

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester

Cat. No.: B6354016
CAS No.: 1172492-28-2
M. Wt: 271.35 g/mol
InChI Key: QEXWUVYMYNZETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester is a chemical compound extensively used in synthetic chemistry. It is known for its role as a protecting group for the amino group of various N-protected amino acids. The compound has the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol.

Preparation Methods

The synthesis of 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester typically involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acids such as trifluoroacetic acid, resulting in the formation of the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include acids (e.g., hydrochloric acid, trifluoroacetic acid), bases (e.g., sodium hydroxide, potassium carbonate), and nucleophiles (e.g., amines, alcohols) . Major products formed from these reactions include the corresponding carboxylic acids, free amines, and substituted derivatives .

Scientific Research Applications

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .

Comparison with Similar Compounds

Similar compounds to 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester include:

    1-Boc-4-methylpiperidine-4-carboxylic acid: Another Boc-protected piperidine derivative used in organic synthesis.

    1-Boc-2-piperidone: A Boc-protected piperidone used in the synthesis of various pharmaceuticals.

    1-Boc-4-piperidinecarboxylic acid: A Boc-protected piperidine carboxylic acid used in peptide synthesis.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other Boc-protected piperidine derivatives .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-methylpiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)9-7-8-10-15(14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXWUVYMYNZETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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